Eptazocine (l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazonine) is a synthetic opioid analgesic derived from homobenzomorphan. [] It is classified as a narcotic-antagonist analgesic, exhibiting both agonist and antagonist properties at opioid receptors. [, , ] Eptazocine has been a subject of extensive scientific research, particularly regarding its analgesic properties, mechanism of action, and potential for treating various conditions.
The synthesis of eptazocine has been explored through various methods. A novel asymmetric synthesis method involves starting from 1-methyl-7-methoxy-2-tetralone. This method utilizes phase-transfer asymmetric catalysis with N-(p-trifluoromethylbenzyl)cinchonidinium bromide as a catalyst. The process includes two key reactions: enantioselective alkylation and a Mannich reaction, which together construct the tricyclic framework of eptazocine .
Eptazocine's molecular structure is characterized by its complex tricyclic framework, which contributes to its pharmacological activity. The compound's structural formula can be represented by the following data:
This structure allows eptazocine to interact effectively with opioid receptors, influencing its analgesic properties .
Eptazocine undergoes several chemical reactions that are crucial for its synthesis and functionalization:
Eptazocine acts primarily as an agonist at the kappa-opioid receptor while being an antagonist at the mu-opioid receptor. This dual action is significant as it provides analgesic effects while potentially minimizing the risk of addiction associated with mu-opioid receptor activation.
Eptazocine exhibits several notable physical and chemical properties:
Eptazocine is primarily utilized in scientific research and clinical settings for pain management:
Eptazocine (chemical formula: C₁₅H₂₁NO; molecular weight: 231.34 g/mol) is a synthetic opioid analgesic developed as part of ongoing efforts to create potent pain-relieving agents with improved therapeutic profiles. It belongs to the benzomorphan class of compounds, distinguished by their unique chemical scaffolds and complex interactions with opioid receptor systems [1] [8]. This section details its historical development, structural characteristics, and pharmacological classification.
Eptazocine emerged in the late 20th century during intensive research into benzomorphan derivatives. Initial studies aimed to identify analgesics capable of mitigating severe pain while minimizing the abuse potential and respiratory depression associated with classical opioids like morphine. Synthesized as a hexahydrobenzazocine compound, eptazocine was identified in pharmacological screens for its potent analgesic activity in animal models. Early publications from the 1980s documented its efficacy in pain tests such as the hot-plate and tail-flick assays, where it demonstrated activity comparable to morphine but with a distinct receptor interaction profile [1] [3].
Japan pioneered its clinical adoption, approving eptazocine hydrobromide for managing moderate-to-severe pain. Its introduction addressed the need for non-morphine alternatives, particularly for postoperative and cancer pain. Unlike earlier opioids, eptazocine was classified as an "agonist-antagonist," a designation reflecting its ability to activate some opioid receptors while blocking others. This mechanism was theorized to offer analgesia with reduced dependence liability. Patent literature and medicinal chemistry journals from the 1980s–1990s highlight its development trajectory, positioning it alongside pentazocine and cyclazocine as part of a strategic shift toward mixed-efficacy opioids [1] [8].
Eptazocine’s core structure aligns with the benzomorphan pharmacophore, characterized by a rigid tricyclic framework featuring a benzene ring fused to morphinan-like azonane rings. This scaffold simplifies the pentacyclic structure of morphine while retaining critical binding elements:
Compound | Core Structure | N-Substituent | C-Substituents | Key Modifications |
---|---|---|---|---|
Eptazocine | Hexahydro-1,6-methano-4-benzazonine | Methyl | 1-methyl, 10-hydroxy | High rigidity; stereospecific (1S,6S) configuration |
Pentazocine | Benzomorphan | Allyl-methyl | 9-hydroxy, 2-hydroxy-3,3-dimethyl | Bulky N-substituent reduces MOR efficacy |
Cyclazocine | Benzomorphan | Cyclopropylmethyl | 8-hydroxy | N-substituent confers antagonist activity |
Phenazocine | Benzomorphan | Phenethyl | 9-hydroxy | Enhanced lipophilicity and potency |
Stereochemistry is critical: Eptazocine’s (1S,6S) configuration optimizes spatial alignment with opioid receptors, analogous to (–)-morphine’s absolute configuration. This enantiomer exhibits significantly higher affinity than its (1R,6R) counterpart, underscoring the role of chirality in opioid activity [4] [9]. The compound’s rigidity limits conformational flexibility, promoting selective receptor engagement.
Eptazocine is pharmacologically characterized as a mixed opioid receptor modulator due to its dual agonist-antagonist actions across receptor subtypes:
Receptor Type | Binding Affinity (Kᵢ, nM) | Functional Activity | Downstream Effects |
---|---|---|---|
Kappa (KOR) | 0.49–1.2 | Full agonist | Analgesia; diuresis; dysphoria; sedation |
Mu (MOR) | 1.1–1.8 | Partial agonist/antagonist | Weak analgesia; blockade of morphine effects |
Delta (DOR) | >50 | Inactive | No significant contribution |
This profile positions eptazocine as a KOR-preferring agonist with MOR-modulating effects. Its partial MOR activity may reduce respiratory depression and dependence liability compared to full MOR agonists like morphine. However, KOR-mediated side effects limit its clinical utility [6] [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: